(2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile is a synthetic organic compound characterized by its unique chemical structure. This compound features a sulfonyl group, a trifluoromethyl-substituted phenyl group, and a nitrile group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach might include:
Formation of the sulfonyl group: Starting with tert-butyl sulfonyl chloride, reacting it with an appropriate amine under basic conditions.
Introduction of the trifluoromethyl groups: Using a Friedel-Crafts alkylation reaction to introduce the trifluoromethyl groups onto the phenyl ring.
Formation of the nitrile group: Using a cyanation reaction to introduce the nitrile group onto the prop-2-ene backbone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile would depend on its specific application. For example:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways.
Chemical Reactivity: The presence of electron-withdrawing trifluoromethyl groups can influence the compound’s reactivity, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
2-((Tert-butyl)sulfonyl)-3-((3,5-dimethylphenyl)amino)prop-2-enenitrile: Similar structure but with dimethyl groups instead of trifluoromethyl groups.
2-((Tert-butyl)sulfonyl)-3-((3,5-dichlorophenyl)amino)prop-2-enenitrile: Similar structure but with dichloro groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (2Z)-3-{[3,5-bis(trifluoromethyl)phenyl]amino}-2-(2-methylpropane-2-sulfonyl)prop-2-enenitrile imparts unique electronic properties, making it more reactive and potentially more biologically active compared to its analogs.
Properties
IUPAC Name |
(Z)-3-[3,5-bis(trifluoromethyl)anilino]-2-tert-butylsulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F6N2O2S/c1-13(2,3)26(24,25)12(7-22)8-23-11-5-9(14(16,17)18)4-10(6-11)15(19,20)21/h4-6,8,23H,1-3H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMQRIQFWBDCEL-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=CNC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=C\NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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